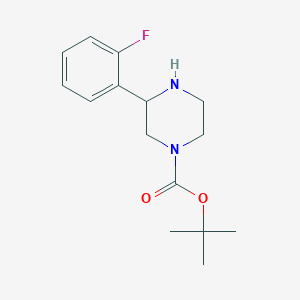

1-Boc-3-(2-fluorophenyl)piperazine

Vue d'ensemble

Description

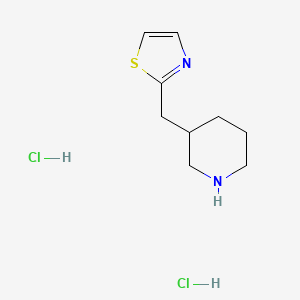

1-Boc-3-(2-fluorophenyl)piperazine is a chemical compound with the IUPAC name tert-butyl 3-(2-fluorophenyl)-1-piperazinecarboxylate . It has a molecular weight of 280.34 .

Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The InChI code for this compound is 1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-9-8-17-13(10-18)11-6-4-5-7-12(11)16/h4-7,13,17H,8-10H2,1-3H3 .Chemical Reactions Analysis

1-Boc-piperazine has been reported to undergo Buchwald-Hartwig coupling reactions with aryl halides . This suggests that this compound might also undergo similar reactions.Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . and should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry Applications

1-Boc-3-(2-fluorophenyl)piperazine serves as a pivotal compound in the field of synthetic and medicinal chemistry. For instance, it's used in the synthesis of biaryl libraries through microwave-mediated Suzuki–Miyaura cross-couplings, highlighting its role in diversifying biaryl compounds with potential biological activities (Spencer et al., 2011). Similarly, this compound is integral in synthesizing piperazine-1-yl-1H-indazole derivatives, which are significant in medicinal chemistry due to their biological roles. The synthesis process is efficient and the compounds show promise in docking studies, indicating potential bioactivity (Balaraju, Kalyani, & Laxminarayana, 2019).

Chemical Process Development and Optimization

The chemical compound is also used in developing and optimizing chemical processes. For example, a practical and scalable synthesis method for 1-(7-fluoronaphthalen-1-yl)-piperazine hydrochloride was developed, using 1-Boc-piperazine as a starting material. This method employs palladium-catalyzed cross-coupling reactions and is notable for its efficiency and low palladium content in the final product, making it a more environmentally friendly and economically viable process (Magano et al., 2008).

Synthesis of Novel Compounds and Material Science

This compound is pivotal in the synthesis of novel compounds with potential therapeutic uses. For instance, a series of new 7-[3-(fluoromethyl)piperazinyl]- and -(fluorohomopiperazinyl)quinolone antibacterials were synthesized using this compound, demonstrating its crucial role in the creation of new antibacterial agents (Ziegler et al., 1990). Moreover, the compound's derivatives were synthesized and studied for their antibacterial and antifungal activities, indicating its importance in developing new antimicrobial agents (Narendra Sharath Chandra et al., 2006).

Pharmaceutical Development

In the realm of pharmaceutical development, the compound is used as a building block in synthesizing various drugs. For instance, an efficient strategy for cross-coupling N-Boc protected piperazines with aryl iodides using CuBr/1,1′-bi-2-naphthol as the catalyst was developed, demonstrating the compound's significance in the synthesis of pharmaceutically relevant molecules such as trazodone (Yong, Teo, & Tan, 2013).

Analytical and Structural Studies

The compound is also instrumental in analytical and structural studies. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and characterized using various spectroscopic techniques. The compound's structure was confirmed by single-crystal X-ray diffraction, and it was evaluated for its in vitro antibacterial and anthelmintic activities, showcasing its potential in analytical chemistry and drug development (Sanjeevarayappa et al., 2015).

Safety and Hazards

The safety information for 1-Boc-3-(2-fluorophenyl)piperazine indicates that it may be harmful if swallowed or in contact with skin . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

It’s known that piperazine derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Mode of Action

Piperazine derivatives are known to interact with their targets in various ways, leading to different biological effects .

Biochemical Pathways

Piperazine derivatives are known to interact with various biochemical pathways, leading to a wide range of downstream effects .

Result of Action

Piperazine derivatives are known to have various effects at the molecular and cellular level .

Propriétés

IUPAC Name |

tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-9-8-17-13(10-18)11-6-4-5-7-12(11)16/h4-7,13,17H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKJBVZKYQVUUHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Morpholin-2-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride](/img/structure/B1402411.png)

![Morpholine-2-carboxylic acid [2-(3,5-dimethyl-1H-pyrazol-4-yl)-ethyl]-amide dihydrochloride](/img/structure/B1402412.png)

![1-Methyl-3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine hydrochloride](/img/structure/B1402422.png)

![[2,4']Bipiperidinyl-1-yl-(4-methyl-thiazol-5-yl)-methanone hydrochloride](/img/structure/B1402423.png)

![[5-(3-Fluoro-phenyl)-4-morpholin-2-yl-pyrimidin-2-yl]-dimethyl-amine hydrochloride](/img/structure/B1402424.png)

![4-[5-(3,4-Difluoro-phenoxymethyl)-4-methyl-thiazol-2-yl]-azepan-4-ol hydrochloride](/img/structure/B1402426.png)

![1-(3-Pyrrolidin-2-yl-5,6-dihydro-8H-[1,2,4]triazolo-[4,3-a]pyrazin-7-yl)-ethanone dihydrochloride](/img/structure/B1402427.png)